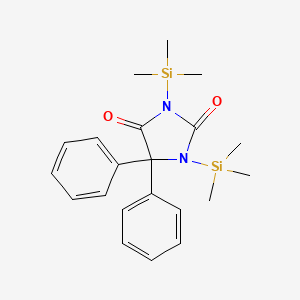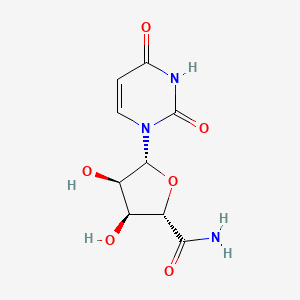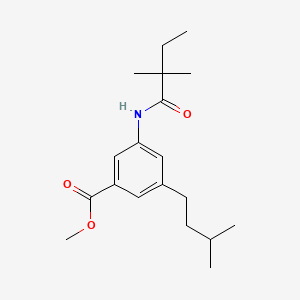
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate is an organic compound that belongs to the class of benzoates These compounds are typically used in various chemical and industrial applications due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Benzoate Core: This can be achieved through the esterification of benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Amide Group: The amide group can be introduced by reacting the benzoate with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine.
Addition of the Alkyl Substituents: The final step involves the alkylation of the benzoate core with 3-methylbutyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2,2-dimethylpropanoylamino)-5-(3-methylbutyl)benzoate
- Methyl 3-(2,2-dimethylbutanoylamino)-5-(2-methylbutyl)benzoate
- Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-ethylbutyl)benzoate
Uniqueness
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2,2-dimethylbutanoylamino group and the 3-methylbutyl group distinguishes it from other similar compounds and contributes to its distinct properties.
Propiedades
Número CAS |
55044-20-7 |
|---|---|
Fórmula molecular |
C19H29NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate |
InChI |
InChI=1S/C19H29NO3/c1-7-19(4,5)18(22)20-16-11-14(9-8-13(2)3)10-15(12-16)17(21)23-6/h10-13H,7-9H2,1-6H3,(H,20,22) |
Clave InChI |
UEDYNURRYWAWOG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


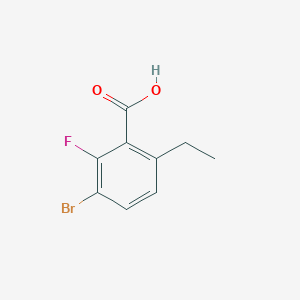
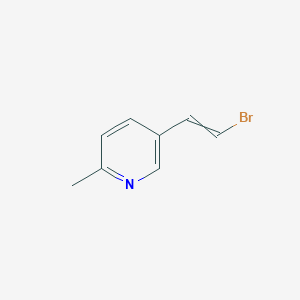
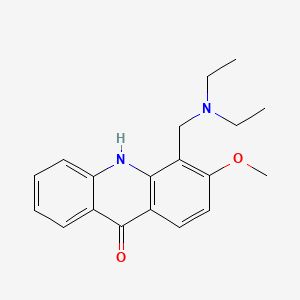
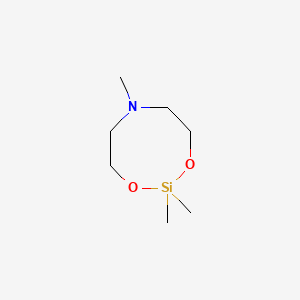
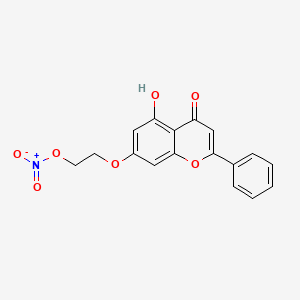
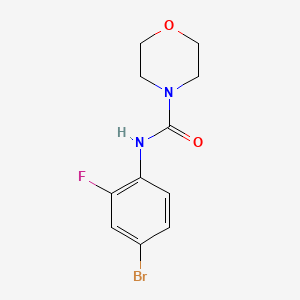
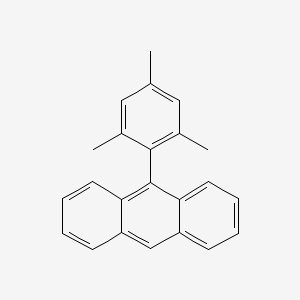
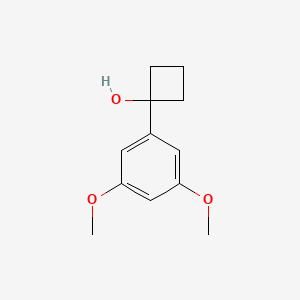

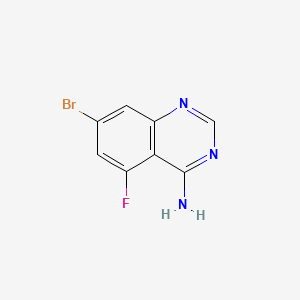
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
